molecular formula C16H12BrCl2NO3 B3246670 {[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 1794777-31-3

{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate

Cat. No.: B3246670
CAS No.: 1794777-31-3
M. Wt: 417.1
InChI Key: GRHNNWNPDLZQPO-UHFFFAOYSA-N
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Description

The compound “{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate” is a benzoate ester derivative featuring a 2,4-dichlorobenzoate core linked to a carbamoylmethyl group substituted with a 4-bromophenyl moiety. This structure combines electron-withdrawing substituents (2,4-dichloro on the benzoate) and a brominated aromatic system, which may influence its physicochemical properties, reactivity, and biological activity.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrCl2NO3/c17-11-3-1-10(2-4-11)8-20-15(21)9-23-16(22)13-6-5-12(18)7-14(13)19/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHNNWNPDLZQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Role of the Carbamoyl Group

However, the carbamoyl group’s impact must be balanced against steric hindrance from the 4-bromophenylmethyl substituent, which could limit accessibility to enzyme active sites.

Comparison with Hydrazone-Containing Analogues

describes a structurally distinct compound, 4-{(E)-[(4-Bromobenzoyl)hydrazono]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate, which shares the 2,4-dichlorobenzoate moiety but incorporates a hydrazone linker and methoxy group. Hydrazone groups are known to chelate metals or form stable Schiff bases, which may confer unique reactivity or stability .

Functional Group Diversity in Bromobenzoate Derivatives

lists multiple 4-bromobenzoate derivatives with diverse substituents, such as phenoxyacetyl and carbohydrazonoyl groups. For example, 4-{2-[(2-bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate (C₂₃H₁₈Br₂N₂O₄) demonstrates how branching and additional aromatic systems can modulate solubility and steric effects. These variations underscore the importance of substituent selection in tuning pharmacokinetic properties .

Data Table: Key Comparative Parameters

Compound Name Substituents on Benzoate Additional Functional Groups Molecular Formula Molecular Weight (g/mol) Biological Activity (IC₅₀) Reference
Target Compound 2,4-dichloro Carbamoylmethyl, 4-bromophenyl Not explicitly provided ~450 (estimated) Not reported N/A
Analogue 81 () 2-chloro Thiazolidinone, arylidene C₁₈H₁₁ClN₂O₂S₂ 394.92 1.82 µM
Analogue 82 () 4-chloro Thiazolidinone, arylidene C₁₈H₁₁ClN₂O₂S₂ 394.92 5.89 µM
Analogue 83 () 2,4-dichloro Thiazolidinone, arylidene C₁₈H₁₀Cl₂N₂O₂S₂ 429.37 12.5 µM
Methyl 2,4-dichlorobenzoate () 2,4-dichloro Methyl ester C₈H₆Cl₂O₂ 205.03 Not reported
Hydrazone Derivative () 2,4-dichloro Hydrazone, methoxyphenyl C₂₂H₁₅BrCl₂N₂O₄ 522.18 Not reported

Key Findings and Implications

Substituent Position Matters : The 2,4-dichloro substitution pattern correlates with reduced bioactivity in analogues (e.g., analogue 83 vs. 81), suggesting the target compound may exhibit similar trends .

Functional Group Trade-offs : While the carbamoyl group may enhance binding, steric bulk from the 4-bromophenyl group could offset these benefits.

Structural Diversity: Hydrazone and carbohydrazonoyl derivatives () highlight alternative strategies for modifying stability and target interaction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
Reactant of Route 2
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{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate

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